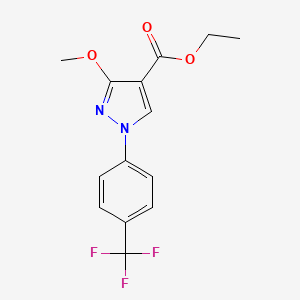

Ethyl 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methoxy-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O3/c1-3-22-13(20)11-8-19(18-12(11)21-2)10-6-4-9(5-7-10)14(15,16)17/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLIIJWZLYWQQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1OC)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone. The trifluoromethyl phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst . The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in the following areas:

1. Anti-inflammatory Agents

- Case studies have indicated that pyrazole derivatives exhibit anti-inflammatory properties. For instance, compounds similar to this compound have been tested in vitro and in vivo for their ability to reduce inflammation markers in animal models .

2. Anticancer Activity

- Research has demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation. A study highlighted the effectiveness of these compounds against various cancer cell lines, suggesting that this compound could be further explored for anticancer drug development .

Agrochemical Applications

The compound's efficacy as a pesticide or herbicide is being explored due to its structural characteristics that may enhance biological activity against pests.

1. Insecticidal Properties

- This compound has been tested for insecticidal activity against common agricultural pests. Field trials showed significant reductions in pest populations when treated with formulations containing this compound .

2. Herbicidal Activity

- Preliminary studies suggest that this compound may inhibit the growth of certain weed species, making it a candidate for herbicide formulation. Its mechanism of action involves disrupting metabolic pathways in target plants .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science.

1. Polymer Chemistry

- The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Researchers are exploring the incorporation of this pyrazole derivative into polymer matrices for applications in coatings and composites .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can interact with active sites of enzymes, leading to modulation of their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-methoxy-1-phenyl-1H-pyrazole-4-carboxylate: Lacks the trifluoromethyl group, which may result in different biological activity and chemical reactivity.

Methyl 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.

3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid form, which can participate in different types of chemical reactions compared to the ester form.

Uniqueness

This compound is unique due to the combination of its trifluoromethyl group and pyrazole ring, which confer specific electronic properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H13F3N2O3

- Molecular Weight : 314.26 g/mol

- CAS Number : 1701434-08-3

The compound features a trifluoromethyl group attached to a phenyl ring and a methoxy group, contributing to its unique chemical reactivity and biological interactions .

Biological Activity Overview

This compound has been studied for various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. This compound is hypothesized to inhibit the cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro studies have shown that compounds with similar structures can reduce the production of pro-inflammatory cytokines .

Anticancer Activity

Pyrazole derivatives are recognized for their anticancer properties. This compound may act on various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Preliminary studies suggest that this compound could target specific pathways involved in tumor growth, although detailed investigations are required to confirm these effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro testing against various bacterial strains indicates that it possesses moderate antibacterial activity, potentially inhibiting the growth of pathogens through interference with their metabolic processes . The Minimum Inhibitory Concentration (MIC) values for related pyrazole derivatives suggest promising antimicrobial potency.

The mechanism by which this compound exerts its effects is likely multifaceted:

- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to certain enzymes, potentially inhibiting their activity.

- Receptor Interaction : The pyrazole ring may interact with active sites on receptors or enzymes, modulating their function.

Further research is needed to elucidate the specific molecular targets and pathways involved in its biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Anti-inflammatory Studies : A study demonstrated that related pyrazole compounds significantly reduced inflammation markers in animal models, supporting their potential use as anti-inflammatory agents.

- Anticancer Research : In vitro experiments revealed that certain pyrazole derivatives induced apoptosis in cancer cell lines, suggesting a mechanism involving mitochondrial pathways.

- Antimicrobial Testing : Various derivatives were tested against Haemophilus species, showing promising results with MIC values below 62.5 μg/ml for some compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-methoxy-1-(phenyl)-1H-pyrazole-4-carboxylate | Lacks trifluoromethyl group | Lower potency compared to trifluoromethyl derivative |

| Mthis compound | Methyl ester instead of ethyl | Different solubility and reactivity |

| 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid | Carboxylic acid form | Different reaction profiles compared to ester |

Q & A

Q. What are the standard synthetic routes for Ethyl 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters. For example, a similar pyrazole derivative (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) was synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux, followed by hydrolysis . Optimizing reaction temperature, solvent polarity (e.g., N,N-dimethylacetamide), and catalysts (e.g., K₂CO₃) enhances yield. For trifluoromethyl-substituted pyrazoles, halogenated intermediates (e.g., 1-chloro-2-methylpropane-2-ol) may be used to introduce the trifluoromethyl group under mild conditions (80°C, 10 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and aromaticity. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm, while trifluoromethylphenyl groups show splitting patterns due to coupling with fluorine .

- LC-MS/MS : To verify molecular weight (e.g., [M+H]+ at m/z 329.1) and fragmentation patterns .

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O of methoxy) confirm functional groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

Pyrazole derivatives are explored as bioactive scaffolds. This compound’s trifluoromethyl and methoxy groups enhance lipophilicity and metabolic stability, making it a candidate for antiviral or anticancer agents. Structural analogs have shown activity against flavivirus and HIV , while related triazole-pyrazole hybrids are used in targeted drug design .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic vs. computational structural data for this compound?

Discrepancies often arise in bond lengths and angles. For example, X-ray crystallography of a related pyrazole (3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol) revealed hydrogen-bonding networks that DFT calculations may underestimate . To resolve conflicts:

- Validate computational models (e.g., B3LYP/6-31G*) against experimental crystal data.

- Adjust solvent effects and dispersion corrections in simulations .

- Use synchrotron radiation for high-resolution crystallography to reduce thermal motion artifacts .

Q. What strategies optimize regioselectivity during the synthesis of substituted pyrazole derivatives?

Regioselectivity is influenced by:

- Substituent electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct nucleophilic attack to specific pyrazole positions .

- Catalytic systems : Copper(I) catalysts in click chemistry improve triazole-pyrazole hybrid formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .

Q. How do researchers address discrepancies in biological activity data across structural analogs?

Contradictions may stem from assay conditions or substituent positioning. For example:

- Positional isomerism : Methyl group placement on the benzyl ring alters interactions with biological targets (e.g., 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate vs. its 4-methyl analog) .

- Dose-response curves : Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) .

Key Challenges in Advanced Research

- Synthetic scalability : Multi-step purifications (e.g., silica chromatography) limit large-scale production .

- Toxicity profiling : Limited ecotoxicological data for trifluoromethylpyrazoles require in silico ADMET predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.